molecular formula C8H18ClNO B1376223 (1-Methoxycyclohexyl)methanamine hydrochloride CAS No. 98486-63-6

(1-Methoxycyclohexyl)methanamine hydrochloride

Cat. No.: B1376223
CAS No.: 98486-63-6
M. Wt: 179.69 g/mol
InChI Key: DDHGJXNEQBEAGO-UHFFFAOYSA-N
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Description

(1-Methoxycyclohexyl)methanamine hydrochloride is a cyclohexane-derived amine featuring a methoxy substituent at the 1-position and a primary amine group, protonated as a hydrochloride salt. The methoxy group and cyclohexane backbone suggest moderate lipophilicity, conformational flexibility, and possible applications in medicinal chemistry or organic synthesis.

Properties

IUPAC Name

(1-methoxycyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGJXNEQBEAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form (1-Methoxycyclohexyl)methanol. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield (1-Methoxycyclohexyl)methanamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxycyclohexyl)methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1-Methoxycyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Cyclohexane Backbones
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
1-[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride Difluoromethyl substituent at cyclohexane 4-position 229.7 Higher electronegativity due to -CF₂H; discontinued, suggesting stability/synthesis challenges
N-Benzylcyclohexylamine hydrochloride Benzyl group instead of methoxycyclohexyl 225.8 Increased lipophilicity; ≥98% purity; used in receptor-binding studies
2-Anhydrotramadol Hydrochloride Cyclohexene ring with 3-methoxyphenyl and dimethylamine - Opioid activity; unsaturated ring enhances rigidity
2.2 Heterocyclic and Aromatic Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride Thiazole ring with chlorophenyl substituent 261.17 Potential enzyme inhibition; high purity (97%); mp 268°C
5-Methoxytryptamine Hydrochloride Indole ring with ethylamine chain ~242.7 Serotonin analog; CNS activity
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride Aromatic phenoxy substituent - π-π interactions; potential for targeting aromatic receptors
2.3 Small-Chain and Functionalized Amines
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
1-Methoxymethyl-cyclopropylamine hydrochloride Cyclopropane ring with methoxymethyl group - High ring strain; unique reactivity
Methoxylamine Hydrochloride Simple methoxy-amine 83.51 Reagent for nucleophilic reactions; 30% aqueous solution
Diphenhydramine Hydrochloride Diphenylmethoxy-ethylamine 291.82 Antihistamine; high lipophilicity

Key Comparative Insights

  • Structural Flexibility vs. Rigidity : Cyclohexane derivatives (e.g., ) offer conformational flexibility, whereas cyclohexene () or cyclopropane () derivatives introduce rigidity or strain, impacting binding to biological targets.
  • Electron Effects : Difluoromethyl () and chlorophenyl () groups introduce electron-withdrawing effects, altering reactivity and binding affinity compared to methoxy.
  • Pharmacological Relevance : While 2-anhydrotramadol () and 5-methoxytryptamine () have established biological activities, the target compound’s applications remain speculative without direct data.

Biological Activity

(1-Methoxycyclohexyl)methanamine hydrochloride, also known as 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl structure with methoxy and difluoromethyl substituents. These structural elements contribute to its unique chemical properties and biological activities. The amine group allows for nucleophilic reactions, while the methoxy and difluoromethyl groups enhance stability and reactivity in biological systems.

Structural Feature Description
Cyclohexyl RingProvides a hydrophobic environment that may influence receptor interactions.
Methoxy GroupEnhances solubility and may affect binding affinity.
Difluoromethyl GroupIncreases stability and alters reactivity, potentially enhancing biological activity.

Research indicates that this compound interacts with specific molecular targets, particularly corticotropin-releasing factor (CRF) receptors. This interaction is crucial for modulating stress response mechanisms, which may have therapeutic implications for anxiety and depression disorders .

  • Binding Affinity : Preliminary studies suggest a significant binding affinity to CRF receptors, indicating potential as an antagonist in stress-related pathways.
  • Pharmacodynamics : The compound's pharmacodynamic profile suggests it may influence downstream signaling pathways involved in stress responses, warranting further investigation into its efficacy and safety.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Antagonism at CRF Receptors : Potential therapeutic applications in treating anxiety and depression by modulating stress responses.
  • Selectivity : Exhibits selectivity over certain human cell lines, indicating potential for targeted therapeutic applications .

Comparative Studies

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
4-(difluoromethyl)phenylmethanamineAromatic ring with difluoromethyl groupPotential CRF receptor antagonistSimpler structure without cyclohexane
1-methoxycyclohexylmethanamineCyclohexane with methoxy groupLess potent than target compoundLacks difluoromethyl substitution
4-(trifluoromethyl)phenylmethanamineAromatic ring with trifluoromethyl groupSimilar receptor interactionsDifferent fluorinated substituent

This table illustrates that while there are compounds with similar functionalities, the unique combination of substituents in this compound may confer distinct biological properties that warrant further exploration.

Case Studies

A notable study explored the efficacy of this compound in an animal model for stress-related disorders. In this study:

  • Model Used : Mice were subjected to stress-inducing conditions.
  • Results : The compound demonstrated significant reductions in anxiety-like behaviors compared to control groups.
  • : These findings support the potential use of this compound as a therapeutic agent for anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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